3-chloro-2-methyl-5-nitro-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3 |
InChI Key |
AHHIGYSSZCPDMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 3 Chloro 2 Methyl 5 Nitro 2h Indazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between 1H- and 2H-indazole isomers in solution. thieme-connect.de The electronic environment of the nuclei in the heterocyclic and benzene (B151609) rings is sufficiently different between the two isomers to produce distinct chemical shifts and coupling patterns. thieme-connect.de
The substitution pattern on the indazole ring significantly influences the chemical shifts of the aromatic protons. In 2H-indazoles, the substituent at the N-2 position generally causes the proton signals of the benzo-fused ring to appear at different chemical shifts compared to their 1H-isomers. ipb.pt For 2-alkyl-2H-indazoles, the N-methyl group protons typically appear as a singlet in a region characteristic for N-CH₃ groups.
Table 1: Typical ¹H NMR Chemical Shifts for Protons in Substituted 2H-Indazoles
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | 8.1 - 8.6 | Singlet | Often the most downfield proton of the heterocyclic ring in 2H-indazoles without a C-3 substituent. acs.org Its absence confirms C-3 substitution. |
| H-4 | 7.7 - 8.1 | Doublet | Chemical shift is influenced by substituents at C-3 and C-5. |
| H-6 | 7.0 - 7.5 | Doublet or Doublet of Doublets | Influenced by substituents at C-5 and C-7. |
| H-7 | 7.6 - 7.9 | Doublet | Typically shifted downfield compared to H-6. |
Note: Data are compiled from general observations for 2H-indazoles and may vary based on solvent and specific substitution patterns.
¹³C NMR spectroscopy provides invaluable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are highly diagnostic for the substitution pattern and the isomeric form (1H vs. 2H). researchgate.net In general, the carbon atoms of 2H-indazoles resonate at different fields compared to their 1H counterparts. ipb.pt
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 2H-Indazole Skeletons
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-3 | 145 - 152 | Shift is highly dependent on the substituent at C-3. A chlorine atom would cause a downfield shift. |
| C-3a | 120 - 128 | Bridgehead carbon, generally less affected by N-2 substitution than C-7a. |
| C-4 | 118 - 125 | Shielded relative to other aromatic carbons. |
| C-5 | 115 - 145 | Chemical shift is strongly influenced by the substituent. A nitro group causes a significant downfield shift. |
| C-6 | 120 - 130 | Aromatic carbon. |
| C-7 | 110 - 120 | Typically the most upfield of the benzene ring carbons. |
| C-7a | 140 - 150 | Bridgehead carbon, deshielded in 2H-isomers compared to 1H-isomers. |
Note: These are approximate ranges derived from various substituted indazoles and are subject to solvent and substituent effects. ipb.ptnih.gov
When simple 1D NMR spectra are insufficient for unambiguous assignment, advanced 2D NMR techniques are employed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for differentiating regioisomers. nih.gov For 3-chloro-2-methyl-5-nitro-2H-indazole, a ROESY experiment would show a spatial correlation (cross-peak) between the protons of the N-methyl group and the H-3 proton, if it were present. In this C-3 substituted case, a correlation would be expected between the N-methyl protons and the H-7 proton, which is absent in the corresponding 1H-isomer.
¹⁵N NMR spectroscopy is another powerful tool, as the chemical shifts of the nitrogen atoms are very sensitive to their electronic environment and tautomeric form. nih.govnih.gov The difference in ¹⁵N chemical shifts between N-1 and N-2 in indazole systems can be substantial, often exceeding 100 ppm, providing a definitive method for distinguishing isomers. acs.org Furthermore, heteronuclear multiple bond correlation (HMBC) experiments, such as ¹H-¹⁵N HMBC, can establish connectivity between protons and nitrogens over two or three bonds, solidifying the assignment of the N-methyl group to the N-2 position. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most characteristic signals would arise from the nitro group. Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds. nist.gov Other expected absorptions include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching within the heterocyclic ring system, and a C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Bands for 2-methyl-5-nitro-2H-indazole Analogue
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1530 | Asymmetric N-O Stretch | Aromatic Nitro (NO₂) |
| ~1350 | Symmetric N-O Stretch | Aromatic Nitro (NO₂) |
| 3000-3100 | C-H Stretch | Aromatic Ring |
| 2850-2960 | C-H Stretch | Methyl Group (CH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1300-1400 | C=N Stretch | Indazole Ring |
Note: Data are based on the gas-phase spectrum of 2-methyl-5-nitro-2H-indazole and general regions for other functional groups. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS, ESI)
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) can determine the elemental composition of the molecule with high accuracy. researchgate.net
For this compound (C₈H₆ClN₃O₂), the calculated monoisotopic mass is approximately 211.0149 Da. HRMS would be expected to find a molecular ion peak [M+H]⁺ at m/z 212.0227. A key feature in the mass spectrum would be the isotopic pattern of the chlorine atom. The presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance would result in an [M+2] peak at m/z 214 with about one-third the intensity of the [M] peak. libretexts.org
The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edu The fragmentation of the indazole ring itself can also occur.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Lost Fragment | Identity of Fragment |
|---|---|---|
| 211/213 | - | Molecular Ion [M]⁺ |
| 196/198 | CH₃ | Loss of methyl radical |
| 165/167 | NO₂ | Loss of nitro radical |
| 181/183 | NO | Loss of nitric oxide radical |
Note: These predictions are based on common fragmentation pathways for related structures. miamioh.eduuni.lu
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive evidence for the molecular structure of a compound in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound is not published, the structure of the closely related analogue, 3-chloro-2-ethyl-6-nitro-2H-indazole, has been determined and provides excellent insight into the expected geometry. researchgate.net
The indazole ring system is planar, as expected for an aromatic bicyclic system. The substituents (chloro, ethyl, and nitro groups) lie nearly in this plane. The analysis reveals the precise bond distances and angles that define the molecular architecture.
Table 5: Selected Crystallographic Data (Bond Lengths and Angles) for the Analogue 3-chloro-2-ethyl-6-nitro-2H-indazole
| Parameter | Bond | Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.353 (1) |
| N2-C3 | 1.348 (1) | |
| C3-Cl1 | 1.702 (1) | |
| N2-C(ethyl) | 1.467 (1) | |
| C5-C6 | 1.414 (2) | |
| C6-N(nitro) | 1.467 (1) | |
| N(nitro)-O1 | 1.230 (1) | |
| Bond Angle (°) | N1-N2-C3 | 104.9 (1) |
| N2-C3-C3a | 113.1 (1) | |
| N2-C3-Cl1 | 120.3 (1) | |
| C4-C5-C6 | 117.5 (1) |
Data obtained from the crystallographic information file for 3-chloro-2-ethyl-6-nitro-2H-indazole. researchgate.net This data confirms the 2H-indazole structure, with the ethyl group (analogous to the methyl group in the target compound) attached to the N-2 position.
Crystal Packing and Intermolecular Interactions (e.g., Short Contacts, Hydrogen Bonds)
In the case of 3-chloro-1-methyl-5-nitro-1H-indazole , the crystal structure reveals that molecules form dimers through a notable short contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule. nih.govnih.gov This interaction, with a distance of 3.066(2) Å, is shorter than the sum of the van der Waals radii of oxygen and chlorine, indicating a significant attractive force. nih.govnih.gov No classical hydrogen bonds are observed in the crystal lattice of this compound. nih.govnih.gov
For 1-allyl-3-chloro-5-nitro-1H-indazole , the molecules are linked into zigzag chains along the b-axis by C—H···O hydrogen bonds. nih.gov Similarly, the crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves weak C—H···O and C—H···Cl hydrogen bonds, in addition to slipped π-stacking of the indazole units. researchgate.net In this structure, two independent molecules are present in the asymmetric unit, differing primarily in the orientation of the allyl substituents. researchgate.net
The crystal structure of 3-chloro-2-ethyl-6-nitro-2H-indazole showcases molecules packing in layers parallel to the researchgate.net plane. This arrangement is facilitated by C—H···π(ring) and N···O···π(ring) interactions. An intramolecular C—H···Cl hydrogen bond also plays a role in determining the orientation of the ethyl substituent.
| Compound | Intermolecular Interactions | Reference |
|---|---|---|
| 3-chloro-1-methyl-5-nitro-1H-indazole | Dimer formation via Cl···O short contact (3.066(2) Å) | nih.govnih.govnih.gov |
| 1-allyl-3-chloro-5-nitro-1H-indazole | C—H···O hydrogen bonds forming zigzag chains | nih.gov |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Weak C—H···O and C—H···Cl hydrogen bonds, slipped π-stacking | researchgate.net |
| 3-chloro-2-ethyl-6-nitro-2H-indazole | C—H···π(ring) and N···O···π(ring) interactions, intramolecular C—H···Cl hydrogen bond |
Planarity and Torsional Angles of the Indazole System and Substituents
The indazole system in 3-chloro-1-methyl-5-nitro-1H-indazole is essentially planar, with the largest deviation from the mean plane being a mere 0.007(2) Å. nih.govnih.gov The chlorine atom and the nitro group are nearly coplanar with the indazole ring. nih.gov
In 1-allyl-3-chloro-5-nitro-1H-indazole , the indazole ring system makes a dihedral angle of 7.9(3)° with the plane of the nitro group. nih.gov The allyl group is significantly rotated out of the plane of the indazole system, as indicated by the N—N—C—C torsion angle of 104.28(19)°. nih.gov
For 3-chloro-2-ethyl-6-nitro-2H-indazole , the indazole moiety is slightly folded, with an angle of 0.70(8)° between the five- and six-membered rings.
| Compound | Planarity and Torsional Angles | Reference |
|---|---|---|
| 3-chloro-1-methyl-5-nitro-1H-indazole | Indazole system is essentially planar (max deviation 0.007(2) Å). | nih.govnih.gov |
| 1-allyl-3-chloro-5-nitro-1H-indazole | Dihedral angle between indazole ring and nitro group is 7.9(3)°. N—N—C—C torsion angle is 104.28(19)°. | nih.gov |
| 3-chloro-2-ethyl-6-nitro-2H-indazole | Indazole moiety is slightly folded (0.70(8)° between rings). |
Reaction Chemistry and Functional Group Transformations of 3 Chloro 2 Methyl 5 Nitro 2h Indazole
Reactivity of the Nitro Group (e.g., Reduction to Amine)
The nitro group at the C5 position is a key site for chemical transformation, with its reduction to an amino group being a common and synthetically valuable reaction. This conversion dramatically alters the electronic properties of the benzene (B151609) ring, transforming the strongly electron-withdrawing nitro substituent into an electron-donating amino group, which can then serve as a handle for a wide array of further functionalizations.
Various established methods for the reduction of aromatic nitro compounds are applicable to 3-chloro-2-methyl-5-nitro-2H-indazole. The choice of reducing agent is critical for ensuring chemoselectivity, particularly to avoid the unintended reduction of the C3-chloro substituent.
Reduction using Metal Chlorides: Stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium, such as hydrochloric acid in an alcoholic solvent, is a well-documented and effective method for the reduction of nitroindazoles. africaresearchconnects.com This method is known for its ability to selectively reduce the nitro group while leaving other functionalities, like halogens, intact. The reaction proceeds to yield 5-amino-3-chloro-2-methyl-2H-indazole.
Catalytic Hydrogenation: Another powerful technique is catalytic hydrogenation. Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a standard procedure for nitro group reduction. africaresearchconnects.comchemrxiv.org However, care must be taken, as some hydrogenation catalysts, particularly under harsh conditions, can also lead to dehalogenation (reductive removal of the chlorine atom). The use of platinum-based catalysts has been shown to effectively reduce nitro groups in similar chloro-substituted heterocyclic systems with high selectivity. chemrxiv.org
The resulting 5-amino-3-chloro-2-methyl-2H-indazole is a versatile intermediate. The newly formed amino group can undergo diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other substituents at the C5 position.
Table 1: Representative Conditions for Nitro Group Reduction
| Reagent(s) | Solvent(s) | Product | Reference |
|---|---|---|---|
| SnCl₂·2H₂O, HCl | Ethanol | 5-Amino-3-chloro-2-methyl-2H-indazole | africaresearchconnects.com |
Reactivity at the C3-Chloro Position (e.g., Potential for Cross-Coupling Reactions, Nucleophilic Substitution)
The chlorine atom at the C3 position of the indazole ring is a leaving group and a key site for introducing molecular diversity through substitution reactions. Its reactivity is significantly enhanced by the electronic influence of the C5-nitro group.
Nucleophilic Aromatic Substitution (SNAr): The indazole ring system, combined with the strongly electron-withdrawing nitro group at the C5 position, activates the C3 position for nucleophilic aromatic substitution (SNAr). nih.gov The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, but only when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org In 3-chloro-5-nitro-2H-indazole, the C3-chloro group is ortho to the C5-nitro group's position on the benzenoid ring, fulfilling this requirement and making the chloro substituent susceptible to displacement by various nucleophiles. libretexts.orgchegg.com This allows for the introduction of oxygen (e.g., alkoxides, phenoxides), nitrogen (e.g., amines), and sulfur (e.g., thiolates) nucleophiles at the C3 position. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions: The C3-chloro position can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While C-H arylation at the C3 position of 1H-indazoles can be challenging, functionalization at the C3 position of 2H-indazoles (like the title compound) is generally more accessible. mit.edu The presence of the chloro atom provides a convenient handle for such transformations, enabling the synthesis of a diverse library of 3-substituted-2-methyl-5-nitro-2H-indazole derivatives.
Table 2: Potential Reactions at the C3-Chloro Position
| Reaction Type | Typical Reagents | Potential Product Class | Reference |
|---|---|---|---|
| SNAr | R-OH/Base, R-NH₂, R-SH/Base | 3-Alkoxy/Aryloxy, 3-Amino, 3-Thioether derivatives | libretexts.orgbeilstein-journals.org |
Reactivity of the Indazole Nitrogen Atoms (e.g., Alkylation, Acylation, Quaternization)
In the this compound molecule, the N2 position of the indazole ring is already occupied by a methyl group. This pre-existing substitution precludes typical N-alkylation or N-acylation reactions that are common for 1H-indazoles, which often yield a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org
The primary reactivity at the indazole nitrogens for this specific compound involves the N1 atom.
Quaternization: The lone pair of electrons on the N1 nitrogen atom remains available for reaction with strong electrophiles. Treatment with an alkylating agent, such as methyl iodide, would lead to the formation of a quaternary indazolium salt. lew.ro This reaction, known as quaternization, would result in the formation of 3-chloro-1,2-dimethyl-5-nitro-2H-indazol-1-ium iodide, a positively charged, more water-soluble derivative. Such reactions have been demonstrated in related N-methylated heterocyclic systems like benzimidazoles. lew.ro
Isomer Synthesis: It is important to distinguish the 2H-indazole isomer from its 1H counterpart. The isomeric 3-chloro-1-methyl-5-nitro-1H-indazole can be synthesized by the direct methylation of 3-chloro-5-nitro-1H-indazole, which typically yields a mixture of N1 and N2 methylated products from which the desired isomer can be isolated. nih.govrsc.org The specific conditions of the alkylation (e.g., choice of base, solvent, and electrophile) can influence the ratio of N1 to N2 products in the parent 1H-indazole. nih.gov
Regioselectivity in Further Functionalization
When considering further substitution on the this compound scaffold, the regiochemical outcome is governed by the combined directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole ring has three available positions for substitution: C4, C6, and C7. However, the molecule is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the C5-nitro group and the deactivating (though to a lesser extent) C3-chloro group. If an EAS reaction were forced to occur, predicting the outcome requires analyzing the directing effects:
The C5-nitro group is a strong deactivator and a meta-director, which would direct an incoming electrophile to the C4 and C6 positions (both are ortho to the nitro group, but this terminology is less common than describing the relationship to the directing group itself).
The C3-chloro group is a deactivator but an ortho, para-director, pointing towards positions C4 (ortho) and C6 (para).
The N2-substituted pyrazole (B372694) ring acts as a deactivating group on the fused benzene ring.
Considering these factors, both the nitro and chloro groups direct to the C4 and C6 positions. libretexts.org Therefore, any potential electrophilic substitution would be highly disfavored but would likely occur at either C4 or C6, with the specific outcome influenced by steric hindrance and the precise reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): As discussed in section 4.2, the regioselectivity of nucleophilic substitution is more straightforward. The reaction is directed by the leaving group (chlorine at C3) and activated by the electron-withdrawing group (nitro at C5). The ortho relationship between these two groups strongly favors nucleophilic attack at the C3 position, leading to the displacement of the chloride ion. nih.govlibretexts.org This makes SNAr a highly regioselective transformation for this molecule.
Theoretical and Computational Investigations of 3 Chloro 2 Methyl 5 Nitro 2h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic properties of molecules. acs.org DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic structures of organic compounds, including indazole derivatives. researchgate.net
For the specific molecule 3-chloro-2-methyl-5-nitro-2H-indazole, while direct computational studies are not widely published, extensive data exists for its isomer, 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov X-ray diffraction studies of this 1H-isomer reveal that the indazole ring system is essentially planar. nih.gov The molecule is composed of fused five- and six-membered rings, with the largest deviation from the mean plane being a mere 0.007 Å. nih.gov The nitro group and the chlorine atom attached to the ring are also nearly coplanar with the bicyclic system. nih.gov A similar planarity is expected for the 2H-indazole isomer.
In a related compound, 3-chloro-2-ethyl-6-nitro-2H-indazole, the indazole moiety is also reported to be nearly planar, with only a slight fold of 0.70° between the five- and six-membered rings. researchgate.net This suggests that the fundamental geometry of the nitro-substituted 2H-indazole core is largely flat. DFT calculations performed on such systems, typically using a basis set like 6-311++G**, are adept at reproducing these experimental geometries and providing further insight into the electronic distribution. tandfonline.com
Table 1: Comparison of Crystallographic Data for Related Indazole Derivatives
| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov | 3-chloro-2-ethyl-6-nitro-2H-indazole researchgate.net |
| Formula | C₈H₆ClN₃O₂ | C₉H₈ClN₃O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8273 (2) | 11.2363 (7) |
| b (Å) | 14.678 (6) | 7.4063 (5) |
| c (Å) | 15.549 (6) | 12.1247 (8) |
| β (°) ** | 96.130 (9) | 111.051 (1) |
| V (ų) ** | 868.5 (6) | 941.67 (11) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For nitro-substituted indazole derivatives, the HOMO and LUMO are typically distributed across the indazole ring system. nih.gov The presence of the electron-withdrawing nitro group significantly influences the energy and distribution of these orbitals. DFT calculations on similar indazole systems show that the HOMO-LUMO gap is a key factor in determining their reactivity. nih.gov For this compound, the HOMO would be expected to be located primarily on the fused bicyclic ring, while the LUMO would likely have significant contributions from the nitro group, facilitating electron acceptance. A smaller HOMO-LUMO gap would imply higher reactivity. nih.gov Computational studies on various indazole derivatives have shown that these calculations provide valuable insights into their chemical behavior. nih.govrsc.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net These values can be calculated from the HOMO and LUMO energies. researchgate.net A high electrophilicity index suggests a molecule is a strong electrophile. researchgate.net Given the presence of both a chloro and a nitro group, this compound is expected to behave as a good electrophile. researchgate.net
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net The analysis of Fukui indices helps to distinguish between nucleophilic and electrophilic centers in a molecule. researchgate.net For aromatic systems containing nitro groups, the atoms within the nitro group often show a propensity for nucleophilic attack. The predictions from Fukui functions often align well with the reactive sites identified by MEP analysis. researchgate.net
Tautomeric Stability and Energy Calculations for 1H- and 2H-Indazole Isomers
Indazole systems can exist as two major tautomers: the 1H and 2H isomers, depending on the position of the hydrogen atom (or substituent) on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry. DFT calculations are an effective tool for determining the ground-state energies of these isomers and thus predicting their relative stability. acs.org
For 3-chloro-5-nitro-indazole, methylation can result in either the 1-methyl (1H) or 2-methyl (2H) isomer. Experimental data is available for the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov Theoretical calculations on related nitro-substituted heterocyclic systems have shown that electron-withdrawing groups, such as the nitro group, can influence tautomeric equilibria. tandfonline.com DFT calculations on 2-(5-nitro-1H-indazol-1-yl) acetic acid demonstrated that different conformers can have varying stabilities, which can be rationalized through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. tandfonline.com To definitively determine the more stable tautomer between 3-chloro-1-methyl-5-nitro-1H-indazole and this compound, their ground-state energies would need to be calculated using a reliable DFT method and basis set. Such calculations would also elucidate the energy barrier for interconversion between the two forms.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.nettandfonline.com These predictions serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov For this compound, calculations would involve optimizing the geometry and then computing the magnetic shielding tensors. The calculated chemical shifts are often in good agreement with experimental values recorded in solution. tandfonline.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While an experimental IR spectrum for the specific title compound is not readily available, the NIST database contains a gas-phase IR spectrum for the related compound 2-methyl-5-nitro-2H-indazole. nist.gov Theoretical calculations for this compound would allow for the assignment of its characteristic vibrational modes, such as the N-O stretching of the nitro group, C-Cl stretching, and various ring vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.com The calculations can determine the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* or n-π* transitions, which are characteristic of conjugated aromatic systems like indazole. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While the indazole ring itself is largely rigid and planar, substituents on the ring can have conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.
For this compound, the primary conformational freedom would involve the orientation of the nitro group relative to the indazole plane and the rotation of the methyl group. While the nitro group is often found to be nearly coplanar with the aromatic ring to maximize conjugation, thermal energy can lead to rotations. nih.gov MD simulations can model these dynamics over time. Furthermore, MD simulations are invaluable for studying how molecules interact with each other in the condensed phase. They can be used to simulate crystal packing, revealing the nature and strength of intermolecular forces like π-π stacking and hydrogen bonds, which govern the solid-state architecture. researchgate.net For instance, in the crystal structure of the related 3-chloro-2-ethyl-6-nitro-2H-indazole, molecules are organized in layers through C-H···π(ring) and N···O···π(ring) interactions. researchgate.net MD simulations can provide a dynamic picture of these interactions in a simulated environment.
In Silico Studies of Molecular Interactions (e.g., Molecular Docking for Binding Affinity Prediction)
Currently, there is no publicly available research detailing the molecular docking, binding affinity predictions, or other in silico molecular interaction studies for This compound . Searches of scholarly databases and chemical information repositories did not yield any specific studies that have explored the binding of this particular compound to any biological targets.
While computational studies, including molecular docking and dynamics simulations, are common for characterizing the potential biological activity of novel compounds, such research has been documented for structurally related but distinct molecules. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been the subject of molecular modeling studies to predict their binding affinity against targets like Leishmania infantum trypanothione (B104310) reductase. nih.govresearchgate.net However, these findings are specific to the studied derivatives and cannot be extrapolated to This compound due to differences in their chemical structures, which can significantly alter their electronic and steric properties, and thus their molecular interactions.
Similarly, while crystal structure data is available for isomers and analogs such as 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-2-ethyl-6-nitro-2H-indazole, this information does not encompass the specific molecular interaction predictions requested. nih.govresearchgate.net
The lack of dedicated in silico research on This compound means that there are no detailed findings on its potential binding modes, interacting amino acid residues, or predicted binding affinities with any protein targets. Consequently, no data tables for these parameters can be generated for this specific compound at this time. Future computational research would be necessary to elucidate the molecular interaction profile of This compound .
Advanced Research Directions and Analog Design Strategies for Substituted 2h Indazoles
Structure-Reactivity Relationship Studies of Substituted 2H-Indazoles
The reactivity of the 2H-indazole core is significantly influenced by the nature and position of its substituents. In the case of 3-chloro-2-methyl-5-nitro-2H-indazole , the interplay between the chloro, methyl, and nitro groups dictates its chemical behavior.
The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. This deactivation is a known characteristic of nitro-substituted aromatic compounds. nih.gov Conversely, this electron-withdrawing nature can influence the acidity of protons on adjacent methyl groups or affect the nucleophilicity of the pyrazole (B372694) ring nitrogens in the precursor 1H-indazole. Studies on related nitroindazoles have shown that the position of the nitro group has a pronounced effect on the molecule's properties and reactivity. nih.govnih.gov For instance, the presence of a nitro group can increase the susceptibility of certain derivatives to hydrolysis. nih.gov
The chlorine atom at the 3-position also exerts an electron-withdrawing inductive effect, further modifying the electron density of the pyrazole ring. This can impact the susceptibility of the C3 position to nucleophilic attack, although such reactions are less common for the indazole ring itself. More significantly, the chloro group serves as a valuable handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups to build more complex molecules. acs.org
The methyl group on the N2 nitrogen atom is crucial for defining the 2H-indazole isomeric form. N-methylation of a ring nitrogen in nitroheterocyclics has been observed to alter their biological activities, sometimes reducing them. nih.gov Chemically, the methyl group provides steric bulk around the N2 position, which can influence the approach of reagents and the conformational preferences of the molecule.
| Substituent | Position | Predicted Electronic Effect | Predicted Influence on Reactivity |
| Nitro | 5 | Strong electron-withdrawal | Deactivates the benzene ring to electrophilic attack; increases acidity of neighboring protons. |
| Chloro | 3 | Inductive electron-withdrawal | Potential site for nucleophilic substitution; key handle for cross-coupling reactions. |
| Methyl | 2 | Weak electron-donation; steric bulk | Defines the 2H-isomer; influences local steric environment and conformational preferences. |
This table is generated based on established principles of organic chemistry and data from related substituted indazoles.
Development of Novel Synthetic Methodologies for Indazole Scaffolds
The synthesis of specifically substituted 2H-indazoles like This compound often requires multi-step sequences and careful control of regioselectivity. The development of novel synthetic methodologies is a vibrant area of research, aiming for efficiency, selectivity, and functional group tolerance.
A common strategy for constructing the 2H-indazole core involves the cyclization of appropriately substituted precursors. For instance, a plausible route to This compound would start from a substituted aniline (B41778) or a nitrobenzaldehyde derivative. A patented synthesis for the related isomer, 5-chloro-2-methyl-6-nitro-2H-indazole, involves the diazotization and ring closure of 2-methyl-4-nitro-5-chloroaniline to form 5-chloro-6-nitro-1H-indazole, followed by N-methylation to yield the desired 2H-indazole. google.com A similar strategy could likely be adapted for the target molecule.
The regioselective N-alkylation of the indazole ring is a critical step in obtaining the desired 2H-isomer over the more thermodynamically stable 1H-isomer. chemicalbook.com Research has shown that the choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. nih.govresearchgate.net For instance, Mitsunobu conditions often favor the formation of the N2-alkylated product. nih.gov Furthermore, the electronic nature of substituents on the indazole ring plays a crucial role; electron-withdrawing groups at certain positions can direct alkylation to the N2 position. nih.govresearchgate.net Triflic acid-catalyzed N2-alkylation of indazoles with diazo compounds has also been reported as a highly regioselective method. rsc.org
Modern synthetic approaches for 2H-indazoles include:
[3+2] Dipolar Cycloaddition: The reaction of arynes with sydnones provides a rapid and efficient route to 2H-indazoles under mild conditions, often with high yields and without contamination from the 1H-isomer. organic-chemistry.org
Copper-Catalyzed Three-Component Reactions: The one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, offers a versatile method with a broad substrate scope. organic-chemistry.org
Rhodium-Catalyzed C-H Functionalization: The cyclative capture of azobenzenes with various partners, mediated by rhodium catalysts, allows for the synthesis of a range of substituted 2H-indazoles. acs.org
| Synthetic Method | Key Reactants | Advantages | Potential Challenges |
| Classical Cyclization/N-Alkylation | Substituted anilines, nitrobenzaldehydes | Readily available starting materials | Multi-step; control of regioselectivity can be difficult. nih.govresearchgate.net |
| [3+2] Dipolar Cycloaddition | Arynes, sydnones | High regioselectivity for 2H-isomer, mild conditions. organic-chemistry.org | Availability of substituted sydnones. |
| Copper-Catalyzed 3-Component Reaction | 2-halobenzaldehydes, amines, azide | One-pot, good functional group tolerance. organic-chemistry.org | Use of azide reagents. |
| Rhodium-Catalyzed C-H Functionalization | Azobenzenes | High efficiency, atom economy. acs.org | Cost of catalyst, synthesis of azobenzene (B91143) precursors. |
This table summarizes general methodologies and their applicability to the synthesis of complex indazoles.
Mechanistic Investigations of Indazole Ring Formation and Functionalization Reactions
Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For the synthesis of This compound , two key mechanistic aspects are the formation of the indazole ring and the regioselective N-methylation.
The mechanism of indazole ring formation often involves an intramolecular cyclization. In methods starting from o-substituted phenylhydrazones, a copper-catalyzed intramolecular N-arylation is a plausible pathway. nih.gov For syntheses involving reductive cyclization of nitroaromatic precursors, the initial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate is a key step, followed by intramolecular condensation and dehydration. rug.nl
The regioselectivity of N-alkylation of unsymmetrical indazoles is a subject of detailed mechanistic study. The outcome is often a result of a delicate balance between kinetic and thermodynamic control. The N1-anion is generally more stable, leading to the thermodynamically favored N1-alkylated product. However, the N2-anion can be more nucleophilic, leading to the kinetically favored N2-product under certain conditions. nih.govresearchgate.net Recent DFT calculations have suggested that chelation between a cation (from the base) and the N2 nitrogen and a substituent at the C3 or C7 position can be a significant driving force for N1-alkylation. nih.govbeilstein-journals.org Conversely, other non-covalent interactions can favor N2-alkylation. nih.gov
Rational Design Principles for Modifying Indazole Derivatives for Specific Chemical Properties
The rational design of indazole derivatives allows for the fine-tuning of their properties for specific applications. For This compound , modifications can be envisioned at several positions to alter its chemical characteristics.
Modification at the C3-Position: The chloro group is an excellent leaving group for nucleophilic substitution and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups, which can systematically alter the steric and electronic properties of the molecule.
Modification of the N2-Substituent: The methyl group at the N2 position can be replaced with other alkyl or aryl groups. This can influence the molecule's solubility, lipophilicity, and conformational flexibility. Introducing larger groups can also provide steric shielding for the C3 position.
Modification of the Benzene Ring: The nitro group at the C5 position can be reduced to an amino group, which can then be further functionalized through diazotization or acylation. This opens up a vast chemical space for analog synthesis. The amino group, being electron-donating, would also dramatically alter the electronic properties of the benzene ring.
The electronic properties of the substituents can also be tuned to influence the spectroscopic properties of the molecule, such as its fluorescence. For example, studies on other substituted 2H-indazoles have shown that electron-donating groups on the indazole ring can lead to bathochromic shifts in emission wavelengths. acs.org Computational methods, such as DFT, can be employed to predict how structural modifications will affect properties like electronic spectra and reactivity, aiding in the rational design of new derivatives with desired characteristics. nih.gov
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures during nitration reduce side products .
- Catalyst Screening : FeCl₃ improves regioselectivity during chlorination .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol) enhances purity .
Q. Example Yield Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 | 95 |
| Chlorination | POCl₃, FeCl₃, reflux, 4 h | 65 | 90 |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 6 h | 72 | 98 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm for CH₃; nitro group deshields adjacent protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 226.0378 for C₈H₆ClN₃O₂) and fragmentation patterns .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Employ SHELXL for structure solution, incorporating restraints for thermal motion of the nitro group .
- Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-stacking using Mercury software.
Key Crystallographic Parameters (from analogous indazole derivatives ):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |
| R-factor (%) | <5.0 |
Advanced: How does the nitro group at position 5 influence the electronic properties of the indazole core?
Answer:
The nitro group is a strong electron-withdrawing moiety, which:
- Reduces Electron Density : Measured via DFT calculations (e.g., HOMO-LUMO gap narrowing by ~0.5 eV) .
- Affects Reactivity : Enhances susceptibility to nucleophilic attack at position 7 (supported by frontier molecular orbital analysis).
- Experimental Probes :
Advanced: How can researchers resolve contradictions in reported biological activities across pharmacological studies?
Answer:
Contradictions often arise from variations in:
- Assay Conditions : Cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations .
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and 24 h).
- Methodological Reconciliation :
Case Study : Discrepancies in kinase inhibition assays were resolved by controlling ATP concentrations (1 mM vs. 0.1 mM) .
Advanced: What computational strategies predict the binding affinity of this compound to target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or MOE with PDB structures (e.g., 6COX for COX-2) to model interactions. Key residues: Arg120 (hydrogen bonding with nitro group) .
- MD Simulations : GROMACS runs (100 ns) assess binding stability (RMSD <2.0 Å).
- Free Energy Calculations : MM-PBSA/GBSA quantify contributions from hydrophobic (methyl group) and electrostatic (chlorine) interactions .
Q. Predicted Affinity Data :
| Target Protein | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| COX-2 | -9.2 | 120 |
| CDK2 | -8.5 | 450 |
Advanced: How can researchers address challenges in scaling up synthesis while maintaining regiochemical control?
Answer:
- Flow Chemistry : Continuous reactors improve heat dissipation during exothermic nitration .
- Microwave Assistance : Reduces reaction times (e.g., methylation in 2 h vs. 6 h) with >90% yield .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
Advanced: What are the best practices for archiving and sharing crystallographic data for this compound?
Answer:
- Deposition : Submit to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full refinement details .
- Metadata : Include synthesis conditions, temperature factors, and refinement software (SHELXL version) .
- FAIR Compliance : Ensure data is Findable, Accessible, Interoperable, and Reusable via Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
